1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
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Overview
Description
1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is a synthetic organic compound that features a combination of triazole, azetidine, and thiazole moieties. These structural elements are often found in compounds with significant biological activity, making this compound of interest in various fields of research.
Mechanism of Action
Target of Action
The compound, also known as (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone, is a complex molecule that incorporates both a thiazole and a triazole ring. Thiazoles and triazoles are known to exhibit diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . .
Mode of Action
The mode of action of this compound is likely to be multifaceted due to the presence of both thiazole and triazole rings. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The 1,2,3-triazole ring is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets . These properties suggest that the compound could interact with its targets through a variety of mechanisms, potentially including both covalent and non-covalent interactions.
Biochemical Pathways
For instance, thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound could have reasonable bioavailability, although further studies would be needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Synthesis of the Azetidine Ring: Azetidine can be synthesized via cyclization reactions involving appropriate precursors.
Thiazole Ring Formation: The thiazole ring can be synthesized through Hantzsch thiazole synthesis or other suitable methods.
Coupling Reactions: The final step involves coupling these moieties under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine or thiazole rings.
Reduction: Reduction reactions could target the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: The compound might inhibit specific enzymes due to its structural features.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone: Lacks the thiazole ring.
(2-phenylthiazol-4-yl)methanone: Lacks the triazole and azetidine rings.
Uniqueness
The combination of triazole, azetidine, and thiazole rings in 1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole makes it unique
Properties
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-15(19-8-12(9-19)20-7-6-16-18-20)13-10-22-14(17-13)11-4-2-1-3-5-11/h1-7,10,12H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTAYKOHSMCRMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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